molecular formula C12H23NO3 B3010159 Tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate CAS No. 146337-39-5

Tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate

Cat. No.: B3010159
CAS No.: 146337-39-5
M. Wt: 229.32
InChI Key: RNQIRWQBYRTJPG-RKDXNWHRSA-N
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Description

Tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate is a chemical compound with a unique structure that finds applications in various fields such as organic synthesis, drug discovery, and catalysis. This compound is characterized by its piperidine ring, which is substituted with tert-butyl, hydroxy, and dimethyl groups, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate typically involves the reaction of 2,6-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2r,6r)-2,6-dimethylpiperazine-1-carboxylate
  • Tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

Tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in diverse scientific research applications .

Properties

IUPAC Name

tert-butyl (2R,6R)-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQIRWQBYRTJPG-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1C(=O)OC(C)(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C[C@H](N1C(=O)OC(C)(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146337-39-5
Record name rac-tert-butyl (2R,6R)-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate
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